Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H9N2O2.BF4. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound is part of the aryl diazonium compounds, which are widely used in organic chemistry for various synthetic applications .
Preparation Methods
The synthesis of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C8H11NO2} + \text{HNO2} + \text{HCl} \rightarrow \text{C8H9N2O2Cl} + 2\text{H2O} ]
Salt Metathesis: The crude diazonium chloride is then reacted with tetrafluoroboric acid to yield the more stable tetrafluoroborate salt. [ \text{C8H9N2O2Cl} + \text{HBF4} \rightarrow \text{C8H9N2O2.BF4} + \text{HCl} ]
Chemical Reactions Analysis
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group (N2) can be replaced by other groups such as halides, hydroxyl, and carboxyl groups. Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. [ \text{C8H9N2O2.BF4} + \text{CuCl} \rightarrow \text{C8H9ClO2} + \text{N2} + \text{BF3} ]
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative. [ \text{C8H9N2O2.BF4} + \text{H3PO2} \rightarrow \text{C8H11NO2} + \text{N2} + \text{BF3} ]
Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds, which are valuable in dye chemistry. [ \text{C8H9N2O2.BF4} + \text{C6H5OH} \rightarrow \text{C14H13N3O3} + \text{N2} + \text{BF3} ]
Scientific Research Applications
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Dye Chemistry: The compound is utilized in the production of azo dyes through coupling reactions with phenols and amines.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates, such as free radicals, during its reactions. These intermediates can undergo various transformations, leading to the substitution or coupling of the diazo group with other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) can be compared with other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy groups, making it less reactive in certain coupling reactions.
Benzenediazonium chloride: More reactive but less stable compared to the tetrafluoroborate salt.
2-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine substituent, which alters its reactivity and applications.
The presence of the 2,5-dimethoxy groups in benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) enhances its stability and reactivity in specific synthetic applications, making it a unique and valuable compound in organic chemistry .
Properties
CAS No. |
3108-15-4 |
---|---|
Molecular Formula |
C8H9BF4N2O2 |
Molecular Weight |
251.98 g/mol |
IUPAC Name |
2,5-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-8(12-2)7(5-6)10-9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
GUASOEMIAFJCCZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1)OC)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.